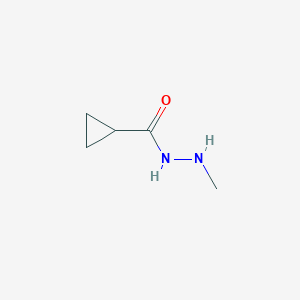
(3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is a chiral compound with a tetrahydropyran ring structure It is characterized by the presence of hydroxymethyl and hydroxyl groups at the 4 and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 4-(hydroxymethyl)-2H-pyran-3-one with a chiral borane complex can yield the desired product with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can undergo further reduction to form a fully saturated tetrahydropyran derivative.
Substitution: The hydroxyl groups can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated tetrahydropyran derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
Chemistry: (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- α-Lactose
Uniqueness: (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and other bioactive molecules.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(3R,4R)-4-(hydroxymethyl)oxan-3-ol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-9-4-6(5)8/h5-8H,1-4H2/t5-,6+/m1/s1 |
Clé InChI |
JFQWSBVRYMETLN-RITPCOANSA-N |
SMILES isomérique |
C1COC[C@@H]([C@H]1CO)O |
SMILES canonique |
C1COCC(C1CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)

![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)


![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)

![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)



